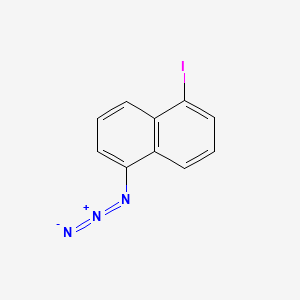

1-Azido-5-iodo-naphthalene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-azido-5-iodonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6IN3/c11-9-5-1-4-8-7(9)3-2-6-10(8)13-14-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRSSXGBNBDDPGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2I)C(=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40980357 | |

| Record name | 1-Azido-5-iodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40980357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63785-44-4 | |

| Record name | Iodonaphthylazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063785444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Azido-5-iodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40980357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Azido 5 Iodo Naphthalene and Analogues

Precursor Synthesis and Regioselective Functionalization of Naphthalene (B1677914)

The synthesis of 1-azido-5-iodo-naphthalene begins with the preparation of a suitably functionalized naphthalene precursor. The naphthalene skeleton is a privileged aromatic compound found in numerous pharmaceuticals and functional materials. researchgate.net Consequently, significant research has focused on methods for its regioselective functionalization. nih.govresearchgate.net Traditional electrophilic aromatic substitution on unsubstituted naphthalene can be difficult to control, often leading to mixtures of products. researchgate.net

Modern synthetic approaches employ directing groups to control the position of incoming functional groups. researchgate.netnih.gov For a 1,5-disubstitution pattern, a common strategy is to start with a 1-substituted naphthalene, such as 1-naphthylamine (B1663977) or 1-nitronaphthalene (B515781). The existing substituent then directs the next functionalization step. For instance, an amino group (-NH₂) is an activating group that directs electrophilic substitution to the ortho and para positions (C2, C4, and C5). bombaytechnologist.in

A plausible precursor for this compound is 1-amino-5-iodonaphthalene. Its synthesis would rely on the regioselective iodination of 1-naphthylamine. Alternatively, one could start with the reduction of 1-nitronaphthalene to 1-naphthylamine using reagents like iron filings in acidic medium. prepchem.com The development of C-H activation strategies, often catalyzed by transition metals like ruthenium or rhodium, has also provided powerful tools for the direct and selective functionalization of specific C-H bonds on the naphthalene core, including remote positions like C5 and C8. researchgate.netacs.orgrsc.org

Diazotization and Azidation Routes for Naphthalene Derivatives

The introduction of the azido (B1232118) group (-N₃) at the C1 position of the naphthalene ring is typically achieved via a two-step process starting from the corresponding primary amine, 1-naphthylamine. This transformation is a well-established method in aromatic chemistry.

The first step is diazotization, where the primary aromatic amine is converted into a diazonium salt. This is accomplished by treating the amine with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). The resulting aryl diazonium salt is a versatile intermediate.

The second step involves the displacement of the diazonium group (-N₂⁺) with an azide (B81097) nucleophile. This is a variation of the Sandmeyer reaction, a radical-nucleophilic aromatic substitution. wikipedia.orgbyjus.comlscollege.ac.in The diazonium salt solution is treated with sodium azide (NaN₃), often in the presence of a copper(I) catalyst, although the reaction can sometimes proceed without it. lscollege.ac.inorganic-chemistry.org The reaction releases nitrogen gas, a thermodynamically favorable process, to form the aryl azide. byjus.com This diazotization-azidation sequence has been used to prepare various azido-aromatic compounds, including those used as photoaffinity labels. osti.gov

Table 1: Key Steps in Azide Formation from Naphthylamine

| Step | Reaction Name | Typical Reagents | Intermediate Product | Final Product |

|---|---|---|---|---|

| 1 | Diazotization | NaNO₂, HCl, 0-5 °C | Naphthalene-1-diazonium salt | - |

| 2 | Azidation (Sandmeyer-type) | NaN₃ | - | 1-Azidonaphthalene |

Strategies for Iodination of Naphthalene Core

Iodination of the naphthalene ring is an electrophilic aromatic substitution reaction. Due to the electron-rich nature of the naphthalene system, it is more reactive than benzene. However, direct iodination with molecular iodine (I₂) is slow and requires an oxidizing agent to generate a more potent electrophilic iodine species, such as the iodonium (B1229267) ion (I⁺). asianpubs.org

Several methods have been developed for the effective iodination of naphthalenes:

Iodine with Oxidizing Agents: A common approach involves using iodine in the presence of an oxidizing agent like nitric acid, iodic acid (HIO₃), or periodic acid (H₅IO₆). asianpubs.orgnih.govorgsyn.org For example, a system using iodine, sodium iodate (B108269) (NaIO₃), and sulfuric acid in aqueous acetic acid has been shown to successfully iodinate both activated and deactivated naphthalenes. asianpubs.orgresearchgate.net These reagents work by oxidizing I₂ to a more electrophilic species. asianpubs.org

N-Iodosuccinimide (NIS): NIS is a mild and efficient source of electrophilic iodine that can be used for the iodination of various arenes, including activated systems like naphthalene. nih.gov

Alternative Methods: Other methods include using iodine monochloride (ICl) or reacting an organometallic precursor, such as a naphthaleneboronic acid, with a source of iodine. guidechem.com The choice of iodinating agent and reaction conditions can influence the regioselectivity of the reaction. Conventional liquid-phase iodination of unsubstituted naphthalene using strong oxidants preferentially yields the 1-iodo product (>99%). google.com

Table 2: Comparison of Iodination Methods for Aromatic Compounds

| Reagent System | Description | Key Advantage |

|---|---|---|

| I₂ / Oxidizing Agent (e.g., HIO₃, HNO₃) | Generates a strong electrophilic iodine species in situ. | Effective for a wide range of substrates, including deactivated ones. asianpubs.orgnih.gov |

| N-Iodosuccinimide (NIS) | A milder, solid-phase reagent that provides an electrophilic iodine source. | Often results in cleaner reactions with easier workup. nih.gov |

| Iodine Monochloride (ICl) | A pre-formed, highly polarized source of electrophilic iodine. | Highly reactive, suitable for less activated systems. |

Chemo- and Regioselectivity in Multi-functionalized Naphthalene Synthesis

Achieving the specific 1,5-disubstitution pattern of this compound requires careful control of chemo- and regioselectivity. This is governed by the directing effects of the substituents on the naphthalene ring during electrophilic aromatic substitution. bombaytechnologist.inresearchgate.net

Amino Group (-NH₂): This is a strongly activating group and an ortho, para-director. organicchemistrytutor.comlibretexts.org In 1-naphthylamine, it strongly activates the C2 and C4 positions (ortho) and weakly activates the C5 and C7 positions (para). Substitution tends to occur in the same ring as the activating group.

Iodo Group (-I): Halogens are weakly deactivating yet are also ortho, para-directors. organicchemistrytutor.comlibretexts.org

Azido Group (-N₃): The azido group is considered a deactivating, ortho, para-directing group.

A logical synthetic pathway would leverage these effects. Starting with 1-naphthylamine, the activating amino group directs the incoming electrophile. Iodination of 1-naphthylamine would be directed primarily to the C4 position, but substitution at the C5 position is also possible. By carefully selecting reaction conditions, the formation of 5-iodo-1-naphthylamine can be favored. Once the iodo group is in place, the amino group can then be converted to the azido group via the diazotization and azidation sequence described previously. This order of reactions—iodination followed by azidation—is generally preferred because it avoids subjecting the sensitive azide group to the potentially harsh conditions of electrophilic iodination.

Synthetic Approaches for Radiolabeled this compound Analogues

Radiolabeled analogues, particularly with iodine-125 (B85253) (¹²⁵I), are invaluable tools in biochemistry and pharmacology for use in radioligand binding assays and as photoaffinity probes. nih.govnih.gov The synthesis of [¹²⁵I]-1-azido-5-iodo-naphthalene involves introducing the radionuclide into the molecule, typically in the final synthetic step to maximize the incorporation of the short-lived isotope and simplify purification.

Two primary strategies are employed for radioiodination:

Direct Electrophilic Radioiodination: This method involves reacting a precursor (e.g., 1-azidonaphthalene) with sodium iodide-125 ([¹²⁵I]NaI) in the presence of an oxidizing agent. Common oxidizing agents include Chloramine-T or IODO-GEN®, which convert the radioiodide into an electrophilic species ([¹²⁵I]⁺) that can substitute onto the aromatic ring. nih.govspringernature.com However, this method can sometimes lead to low specific activity and the formation of side products.

Indirect Radioiodination via Precursors: This is often the preferred method for producing radiotracers with high specific activity and purity. It involves the use of a precursor molecule that can be readily converted to the radioiodinated product.

Organotin Precursors: A highly effective method is radioiododestannylation. mdpi.com In this approach, a trialkylstannyl (e.g., tributyltin) group is installed at the C5 position of the naphthalene precursor. This organotin compound is then treated with [¹²⁵I]NaI and a mild oxidizing agent. The carbon-tin bond is selectively cleaved and replaced with a carbon-¹²⁵I bond, yielding the desired radiolabeled product with high efficiency and regiochemical purity. mdpi.comacs.org

Organoboron Precursors: Similarly, boronic acid or boronic ester precursors can be used. The carbon-boron bond can be cleaved and replaced with radioiodine in a reaction known as iododeboronation. acs.org

These late-stage labeling techniques are crucial for efficiently producing the high-purity, high-specific-activity radiolabeled compounds needed for sensitive biological experiments. nih.gov

Photochemical Reactivity and Mechanistic Investigations of 1 Azido 5 Iodo Naphthalene

Direct Photoactivation Mechanisms of the Azido (B1232118) Moiety

Direct photoactivation involves the absorption of a photon by the 1-azido-5-iodo-naphthalene molecule itself, initiating a series of photochemical transformations. This process is typically induced by high-energy ultraviolet (UV) light. rsc.orgsioc.ac.cn The activation of the azido group under these conditions leads to the extrusion of a molecule of dinitrogen (N₂) and the formation of a highly reactive aryl nitrene intermediate. rsc.orgsioc.ac.cngoogle.com

Upon direct photolysis, this compound is rapidly converted into the corresponding reactive aryl nitrene. pnas.orgnih.govasm.org This transformation begins with the excitation of the azide (B81097) to a short-lived singlet state, which then expels N₂ to produce a singlet aryl nitrene. rsc.orgsioc.ac.cn This singlet nitrene is a highly electrophilic and reactive species with a lifetime typically in the nanosecond range (t₁/₂ ≈ 1–10 ns). sioc.ac.cn It can undergo several reaction pathways:

Insertion Reactions: The singlet nitrene can directly insert into various X-H bonds (where X can be carbon, nitrogen, oxygen, or sulfur), making it an effective tool for covalently labeling proteins and lipids. rsc.orgsioc.ac.cnpnas.org In studies involving biological membranes, the nitrene generated from this compound efficiently inserts into lipid-embedded domains of proteins and, to a lesser extent, into membrane phospholipids (B1166683). pnas.orgnih.gov There appears to be a preference for insertion into residues such as tryptophan and cysteine. nih.gov

Intersystem Crossing (ISC): The singlet nitrene can undergo intersystem crossing to form the more stable triplet nitrene, which has a biradical nature and a longer lifetime (t₁/₂ ≈ 300 ns). rsc.orgsioc.ac.cn The presence of the iodine atom in this compound significantly facilitates this process due to the heavy-atom effect. rsc.orgsioc.ac.cn This effect accelerates the rate of intersystem crossing (k_ISC = 7.2 × 10⁷ s⁻¹ for para-iodine-substituted aryl azides), favoring the formation of the triplet nitrene. rsc.orgsioc.ac.cn

Rearrangement: The singlet nitrene can also rearrange to form a transient benzazirine, which can subsequently undergo ring expansion to yield a seven-membered ketenimine. rsc.orgsioc.ac.cn The heavy-atom effect of iodine slows down this ring-expansion rearrangement, thereby promoting the triplet pathway. sioc.ac.cn

The direct photoactivation of this compound is highly dependent on the wavelength of the incident light. The molecule has a maximum absorbance (λ_max) at 310 nm, with a molar extinction coefficient (ε) of 21,400 M⁻¹cm⁻¹. pnas.org Consequently, direct photolysis is most efficient when using UV light sources, such as the 314 nm line of a mercury lamp. pnas.orgnih.govnih.gov Under these conditions, the conversion to the reactive nitrene is both rapid and efficient. pnas.org

Conversely, the compound's absorption is negligible at wavelengths above 370 nm. nih.govasm.org As a result, direct photolysis does not occur when irradiated with light in the near-UV or visible range (e.g., 380 nm or 480 nm). pnas.orgnih.gov This wavelength-dependent reactivity allows for controlled activation; direct, non-specific labeling can be triggered with UV light, while longer wavelengths can be used for more targeted approaches like photosensitization without causing direct activation. nih.govasm.org

| Activation Method | Wavelength (nm) | Outcome | Source(s) |

|---|---|---|---|

| Direct Photoactivation | 310 (λmax) | Efficient conversion to nitrene | pnas.org |

| Direct Photoactivation | 314 | Rapid and efficient conversion to nitrene | pnas.orgnih.govnih.gov |

| Direct Photoactivation (General) | 250 - 400 | Forms highly reactive singlet nitrene | rsc.orgsioc.ac.cn |

| Direct Photoactivation | > 370 | Negligible photolysis | nih.govasm.org |

Photosensitized Activation of this compound

Photosensitized activation provides an alternative pathway to generate the reactive nitrene from this compound using lower-energy visible light. pnas.orgnih.gov This method relies on an external photosensitizer molecule that absorbs light at wavelengths where the azide itself is transparent (>370 nm). nih.govasm.org The excited photosensitizer then transfers energy to the azide, initiating its decomposition into the nitrene. rsc.orgasm.org

The mechanism of photosensitization is based on energy transfer from an excited photosensitizer to the aryl azide. asm.orgnih.gov The process typically proceeds as follows:

The photosensitizer absorbs a photon of visible light, promoting it to an excited singlet state (S₁).

The excited photosensitizer undergoes intersystem crossing to a longer-lived triplet state (T₁).

If an azide molecule is within collisional distance, the triplet photosensitizer can transfer its energy to the azide via triplet-triplet annihilation. rsc.orgasm.org

This energy transfer promotes the azide to its triplet state, which then rapidly decomposes by ejecting N₂ to form the reactive nitrene intermediate.

For this energy transfer to be efficient, the triplet energy of the photosensitizer must be sufficient to activate the aryl azide. rsc.orgsioc.ac.cn Studies have shown that organic dyes with a triplet energy greater than 1.9 eV can effectively activate aryl azides through this pathway. researchgate.net This process confines the activation of the azide to the immediate vicinity of the photosensitizer chromophore, enabling site-directed labeling. pnas.orgnih.gov

A variety of external photosensitizers have been successfully used to activate this compound with visible light, thereby avoiding the cell-damaging effects of UV radiation. rsc.orgpnas.orgnih.gov The choice of photosensitizer determines the wavelength of light that can be used for activation. For example, the addition of molecules like 3-aminopyrene, trifluoperazine, or 8-anilinonaphthalene-1-sulfonate allows for the efficient conversion of the azide to its reactive species upon irradiation at 380 nm. pnas.orgnih.gov Similarly, using a fluorescein (B123965) derivative, such as undecylamine (B147597) fluorescein, enables activation with 480 nm light. rsc.orgsioc.ac.cnpnas.orgnih.gov In biological systems, endogenous or targeted chromophores like rhodopsin (at 380 nm) or the drug doxorubicin (B1662922) can also act as effective photosensitizers. sioc.ac.cnnih.gov This strategy has been used to achieve selective labeling of specific proteins in complex biological environments like cell membranes. pnas.orgnih.gov

| Photosensitizer | Activation Wavelength (nm) | Source(s) |

|---|---|---|

| 3-Aminopyrene | 380 | pnas.orgnih.gov |

| Trifluoperazine | 380 | pnas.orgnih.gov |

| 8-Anilinonaphthalene-1-sulfonate | 380 | pnas.orgnih.gov |

| Rhodopsin | 380 | nih.gov |

| Fluorescein derivative of n-undecylamine | 480 | rsc.orgsioc.ac.cnpnas.orgnih.gov |

| Doxorubicin | Not specified | sioc.ac.cn |

Formation and Characterization of Reactive Species and Byproducts

The photolysis of this compound, whether direct or photosensitized, generates a cascade of reactive species and potential byproducts. The primary reactive species is the aryl nitrene , which exists in both singlet and triplet electronic states with distinct reactivities. rsc.orgsioc.ac.cn

Beyond the nitrene, other transient intermediates can be formed. The singlet nitrene is known to rearrange into a benzazirine intermediate, which can further isomerize to a longer-lived ketenimine . rsc.orgsioc.ac.cn These intermediates are electrophilic and can be trapped by nucleophiles. researchgate.net For instance, the presence of thiol-containing compounds can trap the benzazirine to form thioether-substituted anilines. researchgate.net

The ultimate fate of these reactive species leads to the formation of stable byproducts. The desired products are typically the result of the nitrene inserting into C-H or N-H bonds of target molecules. rsc.orgsioc.ac.cn However, several side reactions can occur:

The triplet nitrene, being radical-like, can abstract hydrogen atoms from the solvent or other molecules to form 1-amino-5-iodonaphthalene . rsc.orgsioc.ac.cn

Dimerization of the nitrene intermediates can lead to the formation of azobenzene derivatives. sioc.ac.cn

Prolonged irradiation, particularly with UV light, can lead to secondary reactions. nih.gov The initial products may themselves act as photosensitizers, generating reactive oxygen species (ROS) that can cause further modifications, such as protein aggregation. nih.gov The oligomerization of the reactive naphthyl species or coupling to form diazo compounds are other potential side reactions under extended photolysis. nih.gov

| Species Type | Name/Description | Formation Pathway | Source(s) |

|---|---|---|---|

| Primary Reactive Species | Singlet Aryl Nitrene | Directly from photolysis of azide | rsc.orgsioc.ac.cn |

| Primary Reactive Species | Triplet Aryl Nitrene | Intersystem crossing from singlet nitrene | rsc.orgsioc.ac.cn |

| Transient Intermediate | Benzazirine | Rearrangement of singlet nitrene | rsc.orgsioc.ac.cnresearchgate.net |

| Transient Intermediate | Ketenimine | Ring-expansion of benzazirine | rsc.orgsioc.ac.cn |

| Byproduct | 1-Amino-5-iodonaphthalene (Aniline derivative) | H-atom abstraction by triplet nitrene | rsc.orgsioc.ac.cn |

| Byproduct | Azobenzene derivative | Dimerization of nitrene intermediates | sioc.ac.cn |

| Byproduct | Reactive Oxygen Species (ROS) | Secondary photosensitization during prolonged irradiation | nih.gov |

| Byproduct | Diazo compounds | Coupling reactions during prolonged irradiation | nih.gov |

Ketenimine and Benzazirine Intermediates

Upon irradiation with UV light, aryl azides like this compound undergo photolysis to form highly reactive singlet nitrenes by releasing nitrogen gas. rsc.org These singlet nitrenes are short-lived and can proceed through several reaction pathways. One significant pathway involves the rearrangement to form benzazirine intermediates, which subsequently undergo ring expansion to yield seven-membered ketenimines. rsc.orgacs.org

Mechanistic studies have provided evidence for the formation of these intermediates. Trapping experiments have successfully identified products indicative of triplet nitrene, ketenimine, and benzazirine species. researchgate.net For instance, the formation of anilines, azepines, and thiol ether-substituted anilines supports the existence of these transient intermediates. researchgate.netsioc.ac.cn The reaction pathway is believed to proceed from the photocatalytic generation of triplet nitrenes, which then lead to the formation of benzazirine and ketenimine intermediates. acs.org These electrophilic intermediates are then susceptible to nucleophilic attack. researchgate.net

The general mechanism is understood to involve the initial formation of a singlet nitrene, which can then either undergo intersystem crossing to the more stable triplet nitrene or rearrange to a benzazirine. beilstein-journals.org The benzazirine can then rearrange further into a cyclic ketenimine. beilstein-journals.org

Secondary Reactions and Reactive Oxygen Species Generation

Prolonged UVA irradiation of this compound in the presence of biological molecules can lead to secondary reactions, including the generation of reactive oxygen species (ROS). nih.gov These secondary reactions can be initiated by chromophores formed from the extended irradiation of the naphthyl azide, potentially through oligomerization or the formation of diazo compounds. nih.gov These newly formed products, or the covalently bound compound itself, can then act as photosensitizers, leading to the production of ROS. nih.gov

The generation of ROS has been observed to cause further modifications to biological molecules, such as protein aggregation. nih.gov This is thought to occur through the formation of disulfide links from cysteine oxidation and other covalent modifications by oxygen radicals. nih.gov The presence of the two iodine atoms in a related diiodo naphthyl derivative is also consistent with the generation of ROS, as the heavy atoms can promote a high yield of triplet excited states that are more suitable for the triplet sensitization of molecular oxygen. nih.gov

Influence of Molecular Structure on Photoreactivity and Quantum Yields

The molecular structure of aryl azides significantly influences their photoreactivity and the quantum yields of their photochemical transformations. Substituents on the aromatic ring can affect the rate of intersystem crossing (ISC) from the singlet nitrene to the triplet nitrene state and the rate of rearrangement to ketenimines. rsc.org

For example, the presence of a heavy atom like iodine in para-substituted aryl azides leads to a fast ISC rate due to the heavy atom effect. rsc.org This facilitates the conversion of singlet nitrenes to triplet nitrenes and consequently slows down the ring-expansion rearrangement to ketenimines. rsc.org This is a critical factor in determining the dominant reaction pathway and the nature of the final products. The quantum yield of photoconversion represents the probability that the starting material will undergo a photochemical reaction for each photon absorbed. google.com

Advanced Spectroscopic and Computational Investigations of 1 Azido 5 Iodo Naphthalene

Ultrafast Time-Resolved Spectroscopy for Reaction Dynamics Elucidation

Ultrafast time-resolved spectroscopy techniques are indispensable for observing the fleeting intermediates and rapid kinetics that define the photochemistry of 1-azido-5-iodo-naphthalene. york.ac.uk These methods, with resolutions spanning from femtoseconds to nanoseconds, allow for the direct monitoring of the reaction cascade initiated by light. researchgate.netcaltech.edu

The photodecomposition of an aryl azide (B81097) is an ultrafast process that begins with the absorption of a photon, typically in the UV range, promoting the molecule to an excited singlet state. researchgate.netrsc.org From this excited state, the molecule rapidly releases molecular nitrogen (N₂), a process involving the homolytic cleavage of the N-N₂ bond, to generate a highly reactive singlet nitrene intermediate. chemrxiv.orgresearchgate.net

For this compound, this sequence can be represented as:

Step 1: Excitation. Absorption of a UV photon excites the this compound molecule.

Step 2: Dinitrogen Extrusion. The excited molecule undergoes rapid cleavage, releasing a stable N₂ molecule. This occurs on a picosecond timescale. chemrxiv.org

Step 3: Singlet Nitrene Formation. The primary photoproduct is the formation of singlet 1-iodo-5-naphthylnitrene.

Time-resolved experiments can track the disappearance of the initial azide absorption signature and the concurrent rise of new spectral features corresponding to the nascent nitrene species. researchgate.net

Transient absorption spectroscopy is a key technique for identifying and characterizing the nitrene intermediates formed from this compound. rsc.orgsioc.ac.cn Upon photolysis, the initial product is the singlet nitrene, a species with a very short lifetime. rsc.orgmdpi.com This singlet nitrene can undergo two primary competing reactions: ring expansion to form a seven-membered ketenimine, or intersystem crossing (ISC) to the more stable triplet nitrene ground state. rsc.orgnsc.ru

A critical feature of this compound is the presence of the iodine atom. The "heavy-atom effect" of iodine significantly accelerates the rate of intersystem crossing from the singlet nitrene to the triplet state. rsc.org This enhanced ISC rate makes the formation of the triplet nitrene a dominant pathway, effectively outcompeting the ring-expansion rearrangement that is more prevalent in other aryl azides. rsc.org Studies on similar para-iodo-substituted aryl azides have measured this rapid ISC rate. rsc.org

| Process | Intermediate(s) | Typical Rate Constant (k) or Half-life (t½) | Influence of Iodo-substituent |

|---|---|---|---|

| Singlet Nitrene Lifetime | Singlet Arylnitrene | t½ ≈ 1–10 ns | Shortened due to rapid ISC |

| Intersystem Crossing (ISC) | Singlet Nitrene → Triplet Nitrene | k_ISC ≈ 7.2 x 10⁷ s⁻¹ (for p-iodo-phenylazide) rsc.org | Rate is significantly increased |

| Ring Expansion | Singlet Nitrene → Ketenimine | Competes with ISC | Yield is decreased due to rapid ISC |

| Triplet Nitrene Lifetime | Triplet Arylnitrene | t½ ≈ 300 ns | Dominant reactive intermediate formed |

The transient absorption spectrum would therefore show the rapid decay of the singlet nitrene signal and a corresponding rise of the characteristic absorption bands of the triplet 1-iodo-5-naphthylnitrene. researchgate.netnsc.ru

Density Functional Theory (DFT) and Quantum Chemical Calculations

Computational methods, particularly Density Functional Theory (DFT), provide profound insights into the properties and reactivity of this compound, complementing experimental findings. mdpi.comrsc.org DFT is used to model molecular structures, electronic properties, and reaction pathways that are often difficult to probe experimentally. chemrxiv.orgmdpi.com

DFT calculations are employed to determine the optimized ground-state geometry and to analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The energy and character of these orbitals are fundamental to understanding the molecule's electronic absorption and reactivity.

For this compound, the analysis would typically reveal:

HOMO: Primarily localized on the azido (B1232118) group and the π-system of the naphthalene (B1677914) ring, indicating these are the sites of initial electron donation.

LUMO: Distributed across the naphthalene π-antibonding system, representing the region where an electron would be accepted upon excitation.

HOMO-LUMO Gap: The energy difference between these orbitals dictates the wavelength of the lowest-energy electronic absorption. DFT calculations for the parent naphthalene molecule show a HOMO-LUMO gap of around 4.75 eV. researchgate.net The substituents (-N₃ and -I) would be expected to modify this value.

| Orbital | Expected Localization | Role in Photochemistry |

|---|---|---|

| HOMO | π-system of naphthalene and p-orbitals of the azido group | Source of the electron promoted during photoexcitation |

| LUMO | π*-antibonding system of the naphthalene ring | Destination of the electron promoted during photoexcitation |

| HOMO-LUMO Gap | Determines the lowest energy absorption band (S₀ → S₁) | Governs the wavelength required for photoactivation |

DFT calculations are crucial for mapping the potential energy surface of the photodecomposition reaction. chemrxiv.org This involves calculating the relative energies of the reactant, intermediates (singlet and triplet nitrenes), and products, as well as the energy barriers of the transition states that connect them. nsc.ru

Key computational findings for the reaction pathway would include:

Energy of Intermediates: Calculation of the relative stabilities of the singlet nitrene versus the triplet nitrene, confirming the triplet as the lower-energy ground state. researchgate.net

Transition State for N₂ Extrusion: Characterizing the transition state for the release of nitrogen from the excited azide.

Transition States for Nitrene Reactions: Locating and calculating the energy barriers for the intersystem crossing (ISC) and the competing ring expansion pathways. Computational results would be expected to show a lower energy barrier for ISC in the presence of iodine, consistent with the heavy-atom effect. rsc.org

Computational analysis can predict the most stable conformation of this compound, particularly the rotational orientation of the azido group with respect to the planar naphthalene ring. beilstein-journals.org Furthermore, these methods can elucidate the non-covalent interactions that govern the molecule's behavior in the condensed phase. mdpi.com

The primary intermolecular interactions expected for this compound are:

π-π Stacking: The interaction between the electron-rich naphthalene rings of adjacent molecules. kyoto-u.ac.jp

Halogen Bonding: The potential for the electrophilic region on the iodine atom (σ-hole) to interact with a nucleophilic atom on a neighboring molecule.

van der Waals Forces: General attractive forces that contribute to molecular packing.

| Interaction Type | Involved Functional Groups | Significance |

|---|---|---|

| π-π Stacking | Naphthalene Rings | Major contributor to crystal packing and aggregation in solution |

| Halogen Bonding | C-I group (donor) and N₃ or another nucleophile (acceptor) | Directional interaction influencing crystal structure |

| Dipole-Dipole | Azido group (-N₃) | Contributes to the overall lattice energy |

Spectroscopic Methodologies for Reaction Monitoring and Product Analysis

The transformation of this compound in chemical reactions can be meticulously tracked using a suite of spectroscopic techniques. These methods provide real-time data on the consumption of the starting material, the emergence of intermediates, and the formation of the final product, offering crucial insights into reaction kinetics and mechanisms. acs.orgnih.gov Key analytical tools for this purpose include Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). irdg.org

Infrared (IR) Spectroscopy for Azide Group Transformation

Infrared (IR) spectroscopy is a powerful and straightforward tool for monitoring reactions involving the azide functional group in this compound. irdg.org The azide group (–N₃) possesses a strong, characteristic asymmetric stretching vibration that appears in a relatively clear region of the infrared spectrum, typically between 2100 cm⁻¹ and 2125 cm⁻¹. researchgate.netnih.govacs.org This distinct absorption band serves as a reliable marker for the presence of the azide moiety.

During a chemical transformation, such as a cycloaddition, reduction, or rearrangement reaction, the azide group is consumed. By monitoring the IR spectrum of the reaction mixture over time, one can observe the decrease in the intensity of this characteristic azide peak. irdg.orgugent.be The disappearance of the signal at ~2110 cm⁻¹ indicates the conversion of the starting material, this compound, into the product. researchgate.net For instance, in a "click" reaction to form a triazole, the consumption of the azide is accompanied by the appearance of new signals corresponding to the triazole ring. researchgate.netresearchgate.net

The sensitivity of the azide's stretching frequency to its local environment, including hydrogen bonding and solvent polarity, can also provide information about the reaction conditions. nih.govnih.gov Automated IR analysis can be employed to track the disappearance of the azide stretching band, providing a clear method for following the reaction's progress. irdg.org

Table 1: Key IR Absorption Bands for Monitoring Reactions of this compound

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Observation During Reaction |

| Azide (–N₃) | Asymmetric Stretch | ~2110 | Disappears as reactant is consumed researchgate.net |

| Naphthalene (C-H) | Aromatic Stretch | ~3050-3100 | May shift slightly depending on product |

| Naphthalene (C=C) | Aromatic Ring Stretch | ~1500-1600 | Pattern may change in the product |

| Carbon-Iodine (C-I) | Stretch | ~500-600 | May remain if not part of the reaction |

Nuclear Magnetic Resonance (NMR) Tracking of Reaction Progress

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for obtaining detailed structural information and tracking the progress of reactions involving this compound. researchgate.net Both ¹H and ¹³C NMR provide a map of the molecule's carbon-hydrogen framework, and changes in this map are indicative of a chemical transformation. acs.org

When this compound undergoes a reaction at the azide position, the electronic environment of the nearby protons on the naphthalene ring changes. This results in a shift in their resonance frequencies (chemical shifts) in the ¹H NMR spectrum. ehu.es By acquiring NMR spectra of the reaction mixture at different time points, one can monitor the decrease in the signal intensities corresponding to the starting material's protons and the simultaneous increase in new signals corresponding to the product's protons. acs.org

For example, in a reaction converting the azide group into an amine or a triazole, the protons on the naphthalene ring, particularly those closest to the C1 position, would experience a significant change in their chemical shifts. ehu.es This allows for quantitative analysis of the reactant-to-product conversion ratio over time. Modern benchtop NMR systems can even be used for real-time, online monitoring of such reactions. researchgate.netnih.govacs.org

Table 2: Hypothetical ¹H NMR Chemical Shift Changes for Reaction of this compound

| Proton Position | Starting Material (this compound) δ (ppm) | Product (e.g., 1-Amino-5-iodo-naphthalene) δ (ppm) | Expected Change |

| H-2 | ~7.2 | ~6.8 | Upfield shift |

| H-3 | ~7.5 | ~7.3 | Upfield shift |

| H-4 | ~7.8 | ~7.6 | Upfield shift |

| H-6 | ~7.9 | ~7.7 | Minor shift |

| H-7 | ~7.4 | ~7.2 | Minor shift |

| H-8 | ~8.1 | ~7.9 | Minor shift |

Note: The chemical shifts (δ) are illustrative and can vary based on the solvent and specific reaction product.

Mass Spectrometry for Intermediate and Product Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used to identify and characterize reactants, products, and transient reaction intermediates based on their mass-to-charge ratio (m/z). acs.orgnumberanalytics.com For studies involving this compound, which has a molecular weight of 295.08 g/mol , MS is crucial for confirming the identity of the final products and gaining insight into the reaction mechanism. nih.gov

In a typical experiment, the reaction mixture is analyzed at various stages. The mass spectrum will initially show a prominent molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ corresponding to this compound (m/z ≈ 295). As the reaction proceeds, the intensity of this peak will decrease, while new peaks corresponding to the mass of the product(s) will appear. numberanalytics.com

Furthermore, MS is exceptionally valuable for detecting short-lived or low-concentration intermediates that may not be observable by NMR or IR. nih.govrsc.org By coupling the mass spectrometer with a suitable ionization source like electrospray ionization (ESI), it is possible to directly sample the reaction solution and monitor the evolution of all charged species in real time. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact elemental composition of intermediates and products, allowing for their unambiguous identification. ntnu.edu

Table 3: Mass Spectrometry Data for Analysis of this compound

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z of Molecular Ion [M]⁺ |

| This compound | C₁₀H₆IN₃ | 295.08 | 295 |

| Hypothetical Intermediate (e.g., Nitrene) | C₁₀H₆IN | 267.07 | 267 |

| Hypothetical Product (e.g., 1-Amino-5-iodo-naphthalene) | C₁₀H₈IN | 269.08 | 269 |

Applications of 1 Azido 5 Iodo Naphthalene As a Research Tool in Chemical Systems

Development and Application as Photoaffinity Probes

Photoaffinity probes are powerful tools for identifying and characterizing molecular interactions in biological systems. universiteitleiden.nl They are designed to bind to a specific target and, upon photoactivation, form a covalent bond with nearby molecules, thus "labeling" them for subsequent identification. 1-Azido-5-iodo-naphthalene functions as such a probe, where the aryl azide (B81097) serves as the photoreactive group. mdpi.com Upon irradiation with UV light, the azide group releases nitrogen gas (N₂) to generate a highly reactive nitrene intermediate, which can then insert into C-H or N-H bonds or add to double bonds in its immediate vicinity, forming a stable covalent linkage. nih.govnih.gov

The apolar, or hydrophobic, nature of the naphthalene (B1677914) ring system in this compound (often abbreviated as INA) causes it to preferentially partition into the lipid bilayers of biological membranes. nih.govnih.gov This property makes it an excellent tool for probing the regions of membrane proteins that are embedded within the hydrophobic core of the membrane.

When activated by direct photolysis with UV light (e.g., at 314 nm), the resulting reactive nitrene efficiently attaches covalently to the lipid-embedded domains of integral and peripheral membrane proteins. nih.govnih.gov To a lesser extent, it also labels the membrane phospholipids (B1166683) themselves. nih.gov The use of a radioisotope of iodine, specifically ¹²⁵I, to create [¹²⁵I]INA, provides a highly sensitive method for detecting the labeled proteins and lipid molecules, allowing researchers to identify which proteins or protein subunits are in direct contact with the lipid bilayer. acs.orgnih.gov

By identifying which proteins are labeled by [¹²⁵I]INA, researchers can determine the degree of penetration of these proteins into the lipid bilayer, providing critical information about protein-lipid interactions and membrane topology. acs.orgnih.gov This technique has been applied to various systems, including erythrocyte membranes and sarcoplasmic reticulum, to map the membrane-associated components. nih.gov

Furthermore, INA can be used to investigate protein-protein interactions within the membrane environment. A study utilizing an energy transfer-based approach demonstrated that INA labeling could characterize the association of different accessory proteins with the Type I Fc epsilon receptor on rat basophilic leukemia cells. nih.gov When the receptors were crosslinked, additional proteins were labeled by INA, indicating that these proteins were recruited to the receptor complex. nih.gov This highlights the probe's utility in detecting changes in protein-protein interactions in the membranes of intact cells. nih.gov

While direct photolysis of INA is effective for general labeling of hydrophobic domains, it lacks specificity in a complex mixture of proteins. nih.gov To overcome this, a more sophisticated strategy involving photosensitized activation has been developed for site-selective modification. nih.govnih.gov

In this approach, a photosensitizing chromophore is attached to a specific protein of interest. The system is then irradiated with light at a wavelength that excites the sensitizer (B1316253) but is not significantly absorbed by INA itself (e.g., >370 nm). nih.govnih.gov The excited sensitizer can then transfer energy to a nearby INA molecule, activating it to form the reactive nitrene. This ensures that labeling is confined to the immediate vicinity of the chromophore-bearing protein. nih.gov The efficiency of this energy transfer is enhanced by using triplet-forming chromophores like eosin (B541160) and by removing oxygen. nih.gov The critical distance for this energy transfer is short, on the scale of 8-14 Å, ensuring high spatial resolution. nih.gov

This strategy was successfully used to exclusively label rhodopsin in retinal rod outer segment membranes and a fluorescein-conjugated bovine serum albumin in a mixture of proteins, demonstrating its power for achieving selective labeling in complex biological systems. nih.govnih.gov

| Parameter | Direct Photolysis | Photosensitized Activation |

| Activation | Direct absorption of UV light by INA (e.g., 314 nm) nih.govnih.gov | Energy transfer from an excited chromophore (e.g., eosin, fluorescein) to INA nih.govnih.gov |

| Wavelength | Shorter UV wavelengths (e.g., 314 nm) nih.gov | Longer, visible light wavelengths (e.g., 380 nm, 514 nm) that excite the sensitizer but not INA nih.govnih.gov |

| Selectivity | Low; labels all accessible hydrophobic components nih.gov | High; labels only molecules in close proximity (8-14 Å) to the sensitizer nih.govnih.gov |

| Outcome | Random labeling of membrane-embedded domains nih.gov | Site-selective labeling adjacent to a specific, chromophore-tagged site nih.govnih.gov |

| Example | General labeling of proteins in rod outer segment membranes nih.gov | Exclusive labeling of rhodopsin (which contains the retinal chromophore) nih.gov |

Role in Bioorthogonal Chemistry and Bioconjugation Research

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov The azide functional group is a cornerstone of this field due to its small size and lack of reactivity with most biological molecules. nih.gov This makes the azide group on this compound a potential handle for bioconjugation using bioorthogonal reactions.

The most prominent bioorthogonal reaction involving azides is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, often referred to as "click chemistry". tcichemicals.comillinois.edu In its most common form, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), an azide-containing molecule and an alkyne-containing molecule are joined together to form a highly stable 1,2,3-triazole ring. sigmaaldrich.com

This reaction is exceptionally efficient, specific, and can be performed in aqueous environments, including complex biological media. tcichemicals.cominterchim.fr The azide moiety of this compound makes it a suitable substrate for this type of conjugation. For instance, after this probe is used to photolabel a target protein, the still-intact azide group could potentially be used in a subsequent click reaction to attach a reporter tag, such as a fluorophore or a biotin (B1667282) affinity handle, for visualization or purification of the labeled protein.

A significant advancement in click chemistry for live-cell applications is the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). researchgate.net This reaction variant does not require a cytotoxic copper catalyst. nih.govmagtech.com.cn Instead, the reaction is driven by the high ring strain of a cyclic alkyne, such as a cyclooctyne (B158145) derivative (e.g., BCN, DIFO). nih.govresearchgate.net

The azide group on a naphthalene core, as in this compound, can readily participate in SPAAC reactions with strained alkynes under physiological conditions. researchgate.net This catalyst-free approach is highly bioorthogonal and has become a powerful method for labeling and imaging biomolecules in living cells and organisms with minimal perturbation. nih.gov The use of SPAAC provides a versatile strategy for conjugating molecules, facilitating the development of modular platforms for targeted imaging and therapy. nih.gov While specific studies detailing the SPAAC kinetics of this compound are not prevalent, its chemical structure is amenable to this widely used bioconjugation technique.

Engineering of Research Probes for Biological Systems

This compound (INA) is a valuable reagent in the design and engineering of research probes for studying biological systems. Its utility as a photoaffinity labeling agent allows for the identification and characterization of protein interactions within complex biological environments. The apolar character of INA facilitates its partitioning into hydrophobic regions, such as lipid bilayers of cellular membranes. nih.gov

Upon irradiation with ultraviolet (UV) light, typically around 314 nm, the azido (B1232118) group of INA is converted into a highly reactive nitrene species. This nitrene can then form covalent bonds with nearby molecules, primarily the lipid-embedded domains of proteins and, to a lesser extent, membrane phospholipids. nih.gov This process effectively "tags" proteins that are in close proximity to the probe.

A key advancement in the use of INA as a research probe is the application of photosensitization. nih.gov Since INA has negligible absorption above 370 nm, direct photolysis at longer wavelengths does not occur. However, in the presence of a photosensitizing molecule that absorbs light at these longer, less damaging wavelengths, the energy can be transferred to the INA molecule, triggering its activation. This allows for selective labeling of proteins that are in the immediate vicinity of the photosensitizer. nih.gov

For instance, research has demonstrated that when a fluorescein (B123965) derivative is conjugated to bovine serum albumin, irradiation at 480 nm in the presence of [125I]INA results in the exclusive labeling of the fluorescein-conjugated albumin, with no labeling of other non-derivatized proteins in the solution. nih.gov In contrast, direct irradiation at 314 nm leads to random labeling of all proteins. nih.gov A similar selective labeling outcome was observed for rhodopsin in rod outer segment membranes when photosensitization was carried out at 380 nm. nih.gov

These findings highlight the capability of using this compound to engineer highly specific research probes. By strategically placing a photosensitizer on a protein or molecule of interest, researchers can selectively label and subsequently identify its interacting partners within a biological system.

Table 1: Wavelength-Dependent Labeling with this compound ([125I]INA)

| Target System | Irradiation Wavelength | Labeling Outcome | Reference |

|---|---|---|---|

| Bovine Serum Albumin-Fluorescein Conjugate | 480 nm (Photosensitized) | Exclusive labeling of the conjugate | nih.gov |

| Bovine Serum Albumin-Fluorescein Conjugate | 314 nm (Direct) | Random labeling of all proteins | nih.gov |

| Rhodopsin in Rod Outer Segment Membranes | 380 nm (Photosensitized) | Exclusive labeling of rhodopsin | nih.gov |

| Rhodopsin in Rod Outer Segment Membranes | 314 nm (Direct) | Random labeling of membrane proteins | nih.gov |

Mechanistic Studies of Functional Perturbations in Biological Systems

This compound has been investigated as a tool for the inactivation of viruses through photoinduced covalent reactions. This application is particularly relevant for the development of inactivated virus vaccines. Research has shown that treatment of enveloped viruses, such as Human Immunodeficiency Virus Type 1 (HIV-1), with INA followed by UVA irradiation leads to complete viral inactivation. The primary mechanism of this inactivation is the photoinduced covalent reaction of the INA nitrene with viral proteins.

Furthermore, the utility of INA extends to non-enveloped viruses. Studies using the Encephalomyocarditis virus (EMCV) as a model have demonstrated that INA, upon UV irradiation, can completely inactivate the virus. nih.govnih.gov In this context, it was found that INA binds to the viral genomic RNA, rendering it non-infectious. nih.govnih.gov This suggests that INA-mediated viral inactivation can occur through targeting both viral proteins and nucleic acids. nih.gov

The photo-activation of this compound can also be employed to study and induce changes in protein structure, including aggregation. Prolonged exposure to UVA light in the presence of azido-containing compounds like INA can lead to further modifications of viral proteins beyond the initial covalent labeling. This can result in the aggregation of these proteins. This photoinduced aggregation provides an additional mechanism that may contribute to the inhibition of viral infectivity. The ability to induce protein aggregation in a controlled manner using light and a photoactivatable probe like INA is a valuable tool for studying the mechanisms and consequences of protein aggregation in biological systems.

The principle of photosensitized labeling with this compound can be applied to achieve selective protein labeling within specific cellular organelles, such as mitochondria. While some modern techniques utilize other photocatalysts and probes for mitochondrial protein labeling, the foundational concept of using a localized photosensitizer to activate a nearby probe remains relevant. acs.orgbiorxiv.org

A pertinent example of spatially restricted labeling with INA involves the protozoan parasite Toxoplasma gondii. Researchers have successfully used photosensitized labeling with 5-[125I]iodonaphthalene-1-azide to selectively target and identify proteins within the parasite's pellicle, a unique triple-membrane structure. By using photosensitizing fluorochromes that are restricted to the pellicle, the activation of [125I]INA is localized to this specific subcellular compartment, leading to the selective labeling of membrane-embedded proteins within the pellicle. This approach demonstrates the potential of INA for mapping the proteome of specific organelles or subcellular structures.

Radiochemical Tagging for Research Applications

This compound can be synthesized with a radioactive isotope of iodine, most commonly iodine-125 (B85253) (125I), to create a radiolabeled probe, 5-[125I]iodonaphthalene-1-azide ([125I]INA). acs.org This radiolabeled version of the compound is a powerful tool for biochemical tracing and the identification of protein interactions. The synthesis of such radiolabeled compounds can be achieved through various methods, including melt or solvent exchange procedures. nih.gov

The hydrophobic nature of [125I]INA allows it to readily partition into cellular membranes. Upon photoactivation, the probe covalently binds to adjacent proteins, thereby tagging them with the 125I radioisotope. acs.org The presence of the radioactive tag allows for the sensitive detection and identification of the labeled proteins using techniques such as autoradiography following gel electrophoresis.

This radiochemical tagging approach has been instrumental in studying protein-protein interactions within membranes. For example, by using eosin-conjugated IgE as a photosensitizer, researchers were able to use [125I]INA to identify specific peptides that are in close proximity to the Type I Fc epsilon receptors on rat basophilic leukemia cells. nih.gov This demonstrates the utility of radiolabeled INA in mapping the molecular neighborhood of specific membrane proteins.

Table 2: Labeled Peptides in Rat Basophilic Leukemia Cells Using [125I]INA and Eosin-IgE Photosensitization

| Condition | Molecular Weight of Labeled Peptides (kDa) | Reference |

|---|---|---|

| Eosin-conjugated IgE | 53, 38, 34, 29 | nih.gov |

| Crosslinked Eosin-conjugated IgE | 60, 54, 53, 43, 38, 34, 29 | nih.gov |

Methodologies for Isotopic Incorporation (e.g., [¹²⁵I])

The utility of this compound as a research tool is significantly enhanced through the incorporation of a radioactive isotope, most commonly Iodine-125 ([¹²⁵I]). The resulting radiolabeled compound, [¹²⁵I]this compound, allows for highly sensitive detection in a variety of applications. The introduction of [¹²⁵I] into the molecular structure is typically achieved through two primary methodologies: electrophilic radioiododestannylation and isotopic exchange.

Electrophilic Radioiododestannylation

A prevalent and highly efficient method for introducing Iodine-125 into aromatic rings is through the radioiodination of an organotin precursor, such as a tributylstannyl derivative. This method offers the advantage of producing a high specific activity radiotracer with excellent radiochemical yield and purity.

The general strategy involves the synthesis of an appropriate precursor, in this case, 1-azido-5-(tributylstannyl)naphthalene. This precursor is then reacted with a source of radioactive iodide, such as Sodium Iodide-125 ([¹²⁵I]NaI), in the presence of a mild oxidizing agent. Chloramine-T is a commonly used oxidant in such reactions. The oxidant converts the iodide anion ([¹²⁵I]⁻) into an electrophilic iodine species, which then attacks the carbon-tin bond, displacing the tributyltin group and incorporating the ¹²⁵I atom onto the naphthalene ring.

A representative reaction scheme is as follows:

1-azido-5-(tributylstannyl)naphthalene + [¹²⁵I]NaI --(Chloramine-T)--> [¹²⁵I]this compound + Tributyltin Salt

The reaction is typically rapid, often proceeding to completion within minutes at room temperature. radiooncologyjournal.com Following the reaction, purification is necessary to remove unreacted [¹²⁵I]NaI, the organotin byproduct, and any other impurities. High-performance liquid chromatography (HPLC) is a standard method for purification, yielding the final product with high radiochemical purity.

Research on analogous compounds has demonstrated the effectiveness of this approach. For instance, the radioiodination of a stannylated benzofuran (B130515) derivative using Chloramine-T at pH 8 resulted in a radiochemical yield of 96.5% within 10 minutes at room temperature. radiooncologyjournal.com Similarly, this methodology is widely applicable for the synthesis of various radioiodinated molecules for biomedical imaging. nih.gov

Table 1: Representative Parameters for Electrophilic Radioiodination using a Stannylated Precursor

| Parameter | Value/Condition |

| Precursor | 1-azido-5-(tributylstannyl)naphthalene |

| Radiolabel | [¹²⁵I]NaI |

| Oxidizing Agent | Chloramine-T |

| Reaction Time | ~10-15 minutes |

| Temperature | Room Temperature |

| pH | ~7-8 |

| Typical Radiochemical Yield | >90% |

| Purification Method | High-Performance Liquid Chromatography (HPLC) |

Isotopic Exchange

An alternative, though often less efficient, method for the preparation of [¹²⁵I]this compound is through isotopic exchange. This method involves the direct exchange of the non-radioactive iodine atom (¹²⁷I) in this compound with a radioactive iodine atom ([¹²⁵I]) from a source like [¹²⁵I]NaI.

This exchange reaction typically requires more forcing conditions, such as elevated temperatures, and may be facilitated by a catalyst. The reaction equilibrium can be unfavorable, often leading to lower radiochemical yields and specific activities compared to the radioiododestannylation method.

A general representation of the isotopic exchange reaction is:

1-azido-5-[¹²⁷I]iodo-naphthalene + [¹²⁵I]NaI ⇌ [¹²⁵I]this compound + [¹²⁷I]NaI

For example, the labeling of α-allocryptopine with ¹²⁵I has been achieved through an isotopic exchange reaction with Na¹²⁵I in a two-phase system, resulting in a radiochemical yield of 72%. nih.gov However, for many aromatic compounds, isotopic exchange in a solvent under reflux conditions can result in very low yields. sciencepubco.com

The choice of methodology for the isotopic incorporation of ¹²⁵I into this compound depends on the desired specific activity and the available synthetic precursors. For applications requiring high sensitivity, the electrophilic radioiodination of a stannylated precursor is generally the preferred route.

Future Directions and Emerging Research Avenues for 1 Azido 5 Iodo Naphthalene

Design and Synthesis of Next-Generation 1-Azido-5-iodo-naphthalene Derivatives

The development of next-generation derivatives of this compound is a promising avenue for enhancing its utility. Future research will likely focus on synthesizing analogs with tailored properties to improve labeling efficiency, introduce new functionalities, and expand its applicability.

One key area of development will be the synthesis of derivatives with altered photophysical properties. By strategically modifying the naphthalene (B1677914) core or introducing different substituents, it may be possible to shift the activation wavelength to the visible or near-infrared regions. This would be highly advantageous for in-vivo applications, as longer wavelengths of light are less damaging to biological tissues and allow for deeper penetration.

Furthermore, the incorporation of additional functional groups could lead to "multi-tasking" probes. For instance, derivatives could be synthesized to include a reporter tag, such as a fluorophore or a biotin (B1667282) handle, for easier detection and isolation of labeled biomolecules. The synthesis of such derivatives would likely involve multi-step synthetic routes, starting from commercially available naphthalene precursors.

| Derivative Type | Potential Advantage | Synthetic Approach |

| Red-shifted absorption | Deeper tissue penetration, reduced phototoxicity | Introduction of electron-donating or -withdrawing groups to the naphthalene ring |

| Multi-functional probes | Direct visualization and purification of targets | Coupling with fluorescent dyes, biotin, or other reporter molecules |

| Water-soluble analogs | Improved biocompatibility for intracellular studies | Incorporation of polar functional groups like polyethylene (B3416737) glycol (PEG) chains |

Expanding the Scope of Bioorthogonal Reactions with Aryl Azides

While this compound is primarily known for its use in photoaffinity labeling, which relies on the light-induced generation of a highly reactive nitrene intermediate, there is potential to expand its use in other bioorthogonal reactions. rsc.orgresearchgate.net Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. nih.govrsc.orgnih.govpcbiochemres.com

Future research could explore the participation of the azide (B81097) group in this compound in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC) reactions. nih.gov This would enable its use as a "click chemistry" handle for the specific ligation of molecules in a biological context. The presence of the iodine atom could also be exploited in transition-metal-catalyzed cross-coupling reactions, offering another orthogonal handle for chemical modification.

The development of new bioorthogonal reactions involving aryl azides is an active area of research. These efforts could lead to novel strategies for using this compound in dual-labeling experiments, where the azide and iodo functionalities are reacted sequentially with different partners.

Development of Integrated Experimental and Computational Approaches for Mechanistic Studies

A deeper understanding of the photochemical and reaction mechanisms of this compound is crucial for its effective application. Future research will benefit from an integrated approach that combines experimental techniques with computational modeling.

Computational studies, such as density functional theory (DFT) calculations, can provide valuable insights into the electronic structure of the molecule in its ground and excited states. hud.ac.uk This can help to predict its photophysical properties and the reactivity of the resulting nitrene intermediate. For instance, computational models can elucidate the factors that govern the selectivity of the nitrene for different types of chemical bonds.

These theoretical predictions can then be validated and refined through experimental studies. Time-resolved spectroscopy, for example, can be used to directly observe the transient intermediates formed upon photoactivation. researchgate.net By combining these approaches, researchers can build a comprehensive picture of the reaction pathways and use this knowledge to design more efficient and selective photo-crosslinking experiments. Recent computational work has already begun to shed light on the complex electronic nature of nitrene species, challenging previous assumptions about the effects of substituents like fluorine. sioc.ac.cn

Novel Applications in Materials Science and Photofunctional Systems

The unique photochemical properties of this compound suggest its potential for applications beyond the realm of chemical biology, particularly in materials science and the development of photofunctional systems.

Upon photoactivation, the nitrene generated from this compound can readily insert into C-H and other bonds, a property that could be harnessed for the surface modification of polymers and other materials. This could enable the creation of surfaces with tailored properties, such as improved biocompatibility or specific recognition capabilities.

Furthermore, the naphthalene core of the molecule is a well-known chromophore. By incorporating this compound into larger molecular architectures or polymers, it may be possible to create novel photofunctional materials. These materials could have applications in areas such as organic electronics, sensors, or light-harvesting systems. The synthesis of extended π-conjugated systems based on naphthalene units has already shown promise in creating materials with interesting electronic and optical properties. acs.org

Translation of Research Methodologies to Broader Chemical Biology Problems

The methodologies developed for and with this compound can be translated to address a wide range of challenges in chemical biology. The insights gained from studying this specific probe can inform the design of new photoaffinity labels for different biological targets. nih.gov

For example, the principles learned from using this compound to probe protein-lipid interactions within cell membranes can be applied to the development of probes for other challenging biological interfaces. nih.gov Its use as a tool to inactivate enveloped viruses by targeting their membrane proteins demonstrates its potential in virology and vaccine development. nih.govnih.gov

Moreover, the combination of photo-crosslinking with modern analytical techniques like mass spectrometry allows for the identification of the binding sites of small molecules on their protein targets. This "target identification" is a critical step in drug discovery and understanding the mechanism of action of bioactive compounds. The continued development and application of probes like this compound will undoubtedly contribute to unraveling complex biological processes.

Q & A

Q. Tables

| Key Physicochemical Properties of this compound |

|---|

| Molecular Formula |

| Molecular Weight |

| CAS Number |

| IR Signature (Azide) |

| Solubility |

| Stability |

| Source |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.